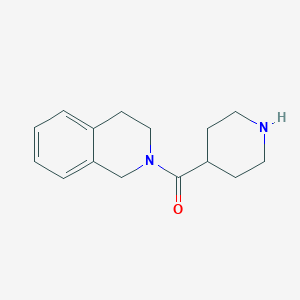

(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE

Übersicht

Beschreibung

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a piperidine ring fused with a tetrahydroisoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of piperidine-4-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction may require catalysts such as trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to various bioactive molecules. Its isoquinoline structure is known to exhibit a range of biological activities, including:

- Antidepressant Effects : Research indicates that derivatives of isoquinoline compounds can modulate neurotransmitter systems, particularly serotonin and dopamine, which are crucial in the treatment of depression .

- Analgesic Properties : Some studies suggest that (3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone may possess analgesic effects, potentially offering new avenues for pain management therapies .

Neuropharmacology

Research into the neuropharmacological applications of this compound has shown promising results:

- Cognitive Enhancer : The compound has been investigated for its ability to enhance cognitive function, potentially benefiting conditions like Alzheimer's disease and other forms of dementia .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases by protecting neurons from damage .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes that yield derivatives with enhanced biological activity. The exploration of these derivatives is critical for:

- Drug Development : The modification of the piperidine and isoquinoline moieties can lead to compounds with improved efficacy and reduced side effects. This aspect is vital for developing new drugs targeting specific pathways in diseases .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of a derivative of this compound on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Neuroprotection in Alzheimer's Models

In another study focusing on neuroprotection, researchers administered the compound to transgenic mice models of Alzheimer's disease. The findings revealed that treatment with this compound led to improved cognitive performance and reduced amyloid-beta plaque accumulation in the brain.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives share structural similarities.

Tetrahydroisoquinoline derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and its analogs are closely related.

Uniqueness

2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined piperidine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

(3,4-Dihydro-1H-isoquinolin-2-yl)-piperidin-4-yl-methanone, with the chemical formula C15H20N2O and CAS number 120848-76-2, is a compound of significant interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by a piperidine ring attached to a tetrahydroisoquinoline structure. Its molecular weight is approximately 244.33 g/mol, and it has been identified under various synonyms, including AKOS BBV-004759 and 2-(piperidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline .

Antioxidant Activity

Research indicates that compounds with similar structural motifs to this compound exhibit notable antioxidant properties. For instance, studies on isoquinoline derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is primarily attributed to the presence of the isoquinoline moiety, which enhances electron donation capabilities .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study examining various piperidine derivatives found that certain structural modifications could enhance antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been explored in various contexts. Research suggests that these compounds may modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. For example, studies have indicated that isoquinoline-based compounds can inhibit apoptosis in neuronal cells and may have implications for treating conditions such as Parkinson's disease .

Study 1: Antioxidant Efficacy

A recent study synthesized several analogues of this compound and evaluated their antioxidant activity using the DPPH assay. The results indicated that some analogues exhibited antioxidant activities significantly higher than ascorbic acid, highlighting the potential for these compounds in therapeutic applications targeting oxidative stress-related diseases .

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, a series of piperidine derivatives were tested against a panel of bacterial strains. The results revealed that certain derivatives based on the isoquinoline structure exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, demonstrating their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the isoquinoline or piperidine rings can significantly impact the compound's efficacy and selectivity for various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C7 | Increased antioxidant activity |

| Methyl substitution at C4 | Enhanced antibacterial properties |

| Fluorine substitution at C6 | Improved neuroprotective effects |

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUPZLTVOMQSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.